

molecular structure and bonding of 1,2,4-Trimethylcyclopentane

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Compound of Interest

Compound Name: **1,2,4-Trimethylcyclopentane**

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An In-depth Technical Guide to the Molecular Structure and Bonding of **1,2,4-Trimethylcyclopentane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trimethylcyclopentane (C_8H_{16}) is a saturated alicyclic hydrocarbon that, due to its chiral centers, exists as multiple stereoisomers.^[1] An understanding of its three-dimensional structure and the subtle interplay of steric and electronic effects is crucial for applications in areas such as fuel science, materials chemistry, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, bonding, and conformational landscape of **1,2,4-trimethylcyclopentane**, drawing upon fundamental principles of stereochemistry and conformational analysis of substituted cyclopentanes. While specific experimental data for this molecule is sparse in publicly accessible literature, this guide extrapolates from established knowledge of similar systems to present a robust theoretical framework.

Molecular Structure and Stereoisomerism

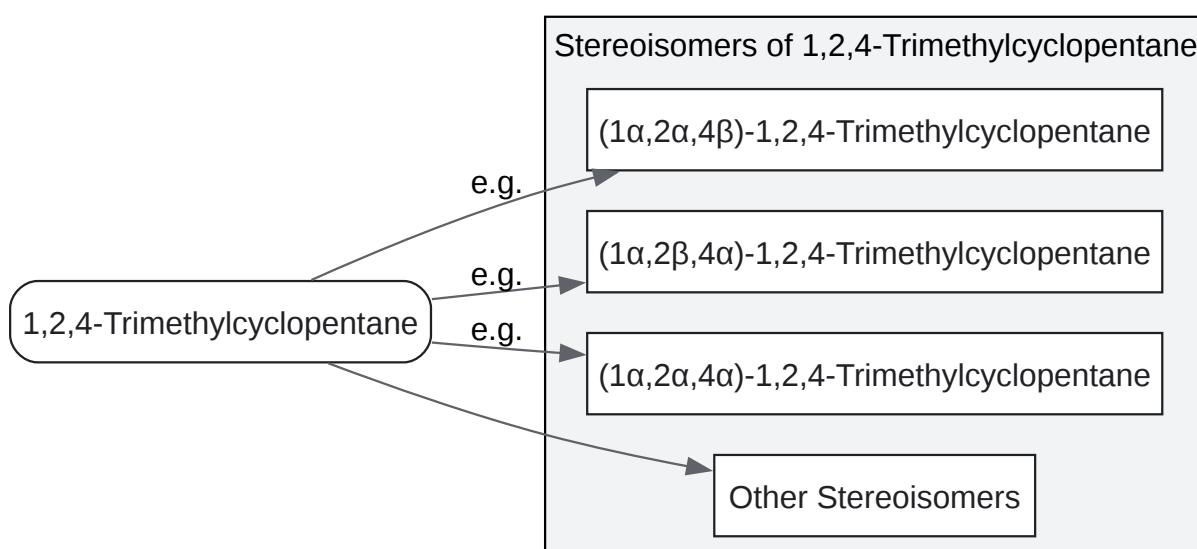
1,2,4-Trimethylcyclopentane possesses three stereocenters at carbons 1, 2, and 4. This gives rise to a number of possible stereoisomers. The cyclopentane ring itself is not planar; it adopts puckered conformations to alleviate torsional strain that would be present in a planar structure.^{[2][3]} The preferred conformations are the "envelope" (C_s symmetry) and the "half-

"chair" (C_2 symmetry), which are in rapid equilibrium.^[1] The substituents' (methyl groups) preference for pseudo-equatorial positions to minimize steric interactions is a key determinant of the most stable conformation for each stereoisomer.

The various stereoisomers of **1,2,4-trimethylcyclopentane** can be systematically named using IUPAC nomenclature, including cis/trans and (R/S) descriptors. The table below summarizes the key identifiers for some of the known stereoisomers.

Stereoisomer	IUPAC Name	CAS Number	PubChem CID
(1 α ,2 α ,4 β)-	(1R,2R,4S)-1,2,4-Trimethylcyclopentane	4850-28-6	17779 ^[4]
(1 α ,2 β ,4 α)-	(1R,2S,4R)-1,2,4-Trimethylcyclopentane	16883-48-0	6429398 ^[5]
(1 α ,2 α ,4 α)-	(1R,2R,4R)-1,2,4-Trimethylcyclopentane	2613-72-1	-

Note: The assignment of specific IUPAC names with (R/S) designation to CAS numbers can be complex and requires careful analysis of the specific enantiomer.



[Click to download full resolution via product page](#)**Fig. 1:** Stereoisomers of **1,2,4-Trimethylcyclopentane**.

Bonding and Conformational Analysis

The carbon atoms in the cyclopentane ring are sp^3 hybridized, leading to a tetrahedral geometry. In a planar conformation, the internal bond angles would be 108° , close to the ideal 109.5° , but this arrangement would result in significant eclipsing strain between adjacent C-H bonds.^[1] To relieve this torsional strain, the ring puckers into non-planar conformations.

The two primary low-energy conformations are the envelope and the half-chair. In the envelope conformation, one carbon atom is out of the plane of the other four. In the half-chair, two adjacent carbons are displaced in opposite directions from the plane of the other three. The energy difference between these conformations is very small, and the ring is highly flexible, undergoing a process called pseudorotation where the pucker travels around the ring.

The presence of the three methyl groups introduces steric interactions that influence the conformational equilibrium. The methyl groups will preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial-like interactions. The relative stability of the different stereoisomers will depend on the number of methyl groups that can simultaneously occupy these favorable positions. For instance, an all-cis isomer would likely experience significant steric strain.

While specific experimentally determined or calculated bond lengths and angles for **1,2,4-trimethylcyclopentane** are not readily available in the literature, typical values for substituted cyclopentanes can be expected.

Parameter	Typical Value
C-C Bond Length (ring)	1.54 - 1.56 Å
C-C Bond Length (methyl)	1.53 - 1.55 Å
C-H Bond Length	1.09 - 1.10 Å
C-C-C Bond Angle (ring)	$\sim 104^\circ$ - 106°
H-C-H Bond Angle	$\sim 109.5^\circ$

Experimental Protocols for Structural Characterization

A combination of spectroscopic and chromatographic techniques is essential for the separation, identification, and detailed structural elucidation of the stereoisomers of **1,2,4-trimethylcyclopentane**.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

GC is a powerful technique for separating the different stereoisomers based on their boiling points and interactions with the stationary phase.^{[6][7]} Mass spectrometry provides information on the molecular weight and fragmentation patterns, which can aid in structural confirmation.^[8] ^[9]

- **Sample Preparation:** Dilute the sample mixture of **1,2,4-trimethylcyclopentane** isomers in a volatile solvent such as hexane or pentane.
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating hydrocarbons based on boiling point.
 - **Carrier Gas:** Helium or hydrogen at a constant flow rate.
 - **Oven Temperature Program:** Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 150°C) to ensure the separation of all isomers.
 - **Injector:** Split/splitless injector at a temperature of 250°C.
- **MS Conditions:**
 - **Ionization:** Electron ionization (EI) at 70 eV.
 - **Mass Analyzer:** Quadrupole or time-of-flight (TOF).
 - **Scan Range:** m/z 35-200.

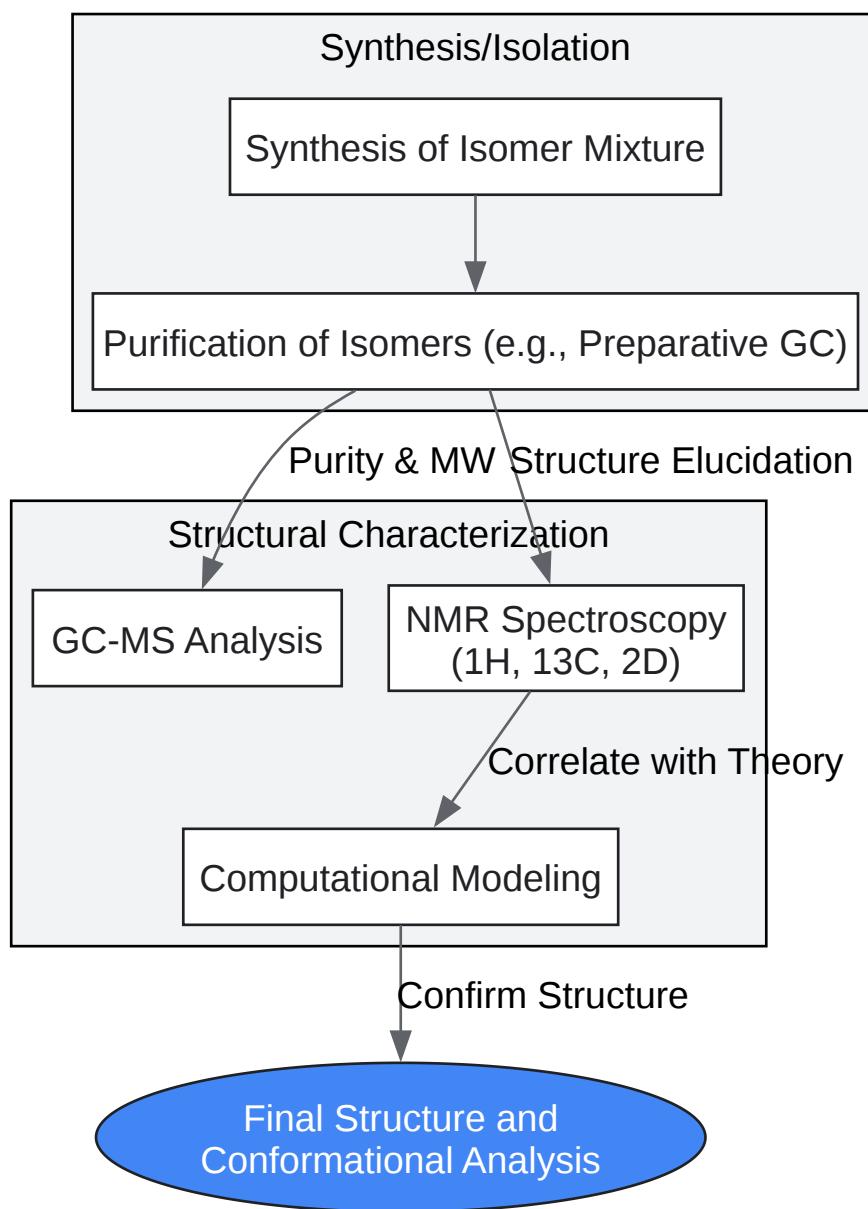
Expected Fragmentation: Alkanes typically show a molecular ion peak (M^+) which may be weak.^[9] Common fragments result from the loss of alkyl radicals. For **1,2,4-trimethylcyclopentane** (MW = 112.22 g/mol), expected fragments would include the loss of a methyl group ($M-15$, m/z 97) and an ethyl group ($M-29$, m/z 83).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure and stereochemistry of molecules.^[10] Both ^1H and ^{13}C NMR, along with 2D techniques like COSY, HSQC, and NOESY, are required for unambiguous assignments.

- Sample Preparation: Dissolve 5-25 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or C_6D_6).^{[11][12][13]} Ensure the sample is free of particulate matter.
- ^1H NMR: The proton spectrum will show complex multiplets for the ring protons and distinct signals for the methyl groups. The chemical shifts and coupling constants will be highly dependent on the stereochemistry.
- ^{13}C NMR: The number of signals in the carbon spectrum will indicate the symmetry of the isomer. The chemical shifts of the ring carbons will be sensitive to the orientation of the methyl groups (γ -gauche effect).^[10]
- 2D NMR:
 - COSY: To establish proton-proton connectivities within the ring and to the methyl groups.
 - HSQC: To correlate proton and carbon signals.
 - NOESY: To determine through-space proximities of protons, which is crucial for establishing the relative stereochemistry of the methyl groups.



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Fig. 2: Experimental Workflow for Structural Elucidation.

Conclusion

The molecular architecture of **1,2,4-trimethylcyclopentane** is defined by its stereoisomerism and the puckered, non-planar conformations of the cyclopentane ring. The relative stabilities of the various stereoisomers and their conformers are governed by the minimization of steric strain, with a preference for pseudo-equatorial positioning of the methyl substituents. While detailed quantitative structural data for this specific molecule is not widely published, a robust

understanding can be achieved by applying the well-established principles of conformational analysis of substituted cycloalkanes. The experimental protocols outlined in this guide provide a clear pathway for the separation, identification, and in-depth structural characterization of the different stereoisomers of **1,2,4-trimethylcyclopentane**, which is essential for its potential applications in various fields of chemical science.

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